Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester
Description
This compound has been identified as a significant volatile organic compound (VOC) in carob fruit, contributing to its aroma profile during ripening . It is also implicated in industrial processes, such as bio-oil upgrading, where esterification reactions generate analogous compounds . Its structural features—a branched alkyl chain and aromatic phenoxy moiety—distinguish it from simpler esters, influencing its physicochemical properties and functional roles in natural and synthetic systems.
Properties
CAS No. |
646064-56-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-methyl-3-phenoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
CPDSKZDSSZKMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)COC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-phenoxy-, ethyl ester typically involves the esterification of 2-methyl-3-phenoxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-3-phenoxypropanoic acid.
Reduction: Formation of 2-methyl-3-phenoxypropanol.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism by which propanoic acid, 2-methyl-3-phenoxy-, ethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an antagonist of olfactory receptors, particularly OR2AT4, which is a G-protein-coupled receptor expressed in human primary keratinocytes . This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Esters
Table 2: Presence in Industrial and Natural Matrices
Research Findings and Implications
- Aroma Contribution: The phenoxy group in the target compound likely reduces volatility compared to linear-chain esters, prolonging its sensory impact in carob .
- Antimicrobial Potential: While propanoic acid ethyl esters broadly inhibit pathogens, structural modifications (e.g., phenoxy groups) could tailor specificity toward Gram-positive or fungal targets .
- Industrial Synthesis: Supercritical ethanol promotes esterification, suggesting scalable production routes for the target compound during bio-oil processing .
Biological Activity
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester (CAS No. 646064-56-4) is an organic compound with potential biological activities that have garnered interest in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.257 g/mol
- IUPAC Name : this compound
The biological activity of propanoic acid derivatives often involves their interaction with specific molecular targets, leading to various biochemical effects. The compound's structure allows it to participate in:
- Electrophilic Aromatic Substitution : The phenoxy group can undergo substitution reactions, influencing the compound's reactivity and interactions with biological targets.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.
Anti-inflammatory Effects
Research indicates that propanoic acid derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to propanoic acid have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Antiproliferative Activity
A series of studies have demonstrated that certain derivatives of propanoic acid exhibit antiproliferative effects against cancer cell lines. For example, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed IC50 values ranging from 0.69 to 11 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Ethoxylation of Benzene Derivatives : This involves reacting benzene with ethyl alcohol in the presence of a catalyst.
- Allylation Reactions : The introduction of the phenoxy group can be accomplished via allylation reactions using suitable reagents .
Comparative Analysis with Similar Compounds
Comparative studies reveal that while similar compounds like 1-ethoxy-4-methylbenzene lack certain functional groups that enhance reactivity, propanoic acid derivatives possess unique structural features contributing to their biological efficacy.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Propanoic Acid Derivative | Contains phenoxy and ethyl ester groups | Significant anti-inflammatory and antiproliferative activity |
| 1-Ethoxy-4-methylbenzene | Lacks phenoxy group | Reduced reactivity compared to propanoic acid derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
